2'-Deoxy-thymidine-beta-L-rhamnose

Übersicht

Beschreibung

2’-Deoxy-Thymidine-Beta-L-Rhamnose is a compound that belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2'-Desoxy-Thymidin-Beta-L-Rhamnose beinhaltet typischerweise die enzymatische Umwandlung von Thymidin-Diphosphat-Glucose (TDP-Glucose) zu Thymidin-Diphosphat-Rhamnose (TDP-Rhamnose). Dieser Prozess wird durch eine Reihe von Enzymen katalysiert, darunter Glucose-1-phosphat-Thymidylyltransferase, TDP-Glucose-4,6-Dehydratase, TDP-4-Keto-6-Desoxy-Glucose-3,5-Epimerase und TDP-4-Keto-Rhamnose-Reduktase .

Industrielle Produktionsmethoden

Die industrielle Produktion von 2'-Desoxy-Thymidin-Beta-L-Rhamnose beinhaltet die Fermentation von gentechnisch veränderten Mikroorganismen, die die notwendigen Enzyme für die Biosynthese von TDP-Rhamnose exprimieren. Der Fermentationsprozess wird optimiert, um die Ausbeute der gewünschten Verbindung zu maximieren, gefolgt von Aufreinigungsschritten, um die Verbindung in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2'-Desoxy-Thymidin-Beta-L-Rhamnose unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Table 1: Key Enzymes in the Biosynthesis of 2'-Deoxy-thymidine-beta-L-rhamnose

| Enzyme Name | Function |

|---|---|

| Glucose-1-phosphate thymidylyltransferase | Converts glucose-1-phosphate to TDP-glucose |

| TDP-glucose 4,6-dehydratase | Converts TDP-glucose to TDP-4-keto-6-deoxy-glucose |

| TDP-4-keto-6-deoxy-glucose 3,5-epimerase | Converts TDP-4-keto-6-deoxy-glucose to TDP-rhamnose |

| TDP-4-keto-rhamnose reductase | Reduces TDP-4-keto-rhamnose to dTDP-L-rhamnose |

Scientific Research Applications

The compound has diverse applications in scientific research:

1. Pharmaceutical Development

- Antiviral and Anticancer Research : this compound is investigated for its potential antiviral properties and its role in anticancer therapies. Studies have shown that it may enhance the efficacy of certain drugs by modifying cellular pathways .

- Vaccine Development : The compound is used as a precursor in the synthesis of glycoconjugate vaccines, which are effective against bacterial infections. Its rhamnose component enhances immunogenicity, making it valuable for vaccine formulations .

2. Biochemical Research

- Biosynthesis of Polysaccharides : It serves as a substrate for the synthesis of various polysaccharides, which are critical for cell wall integrity in bacteria. This application is particularly relevant in studying bacterial pathogenesis and developing antibacterial agents .

- Enzymatic Studies : Researchers utilize this compound to study enzyme mechanisms involved in carbohydrate metabolism, providing insights into enzymatic function and regulation .

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Enzymatic Synthesis

A study demonstrated an efficient four-enzyme system for synthesizing this compound from glucose-1-phosphate and dUTP. This method showcases the potential for biocatalytic processes in producing nucleotide sugars for research and industrial applications .

Case Study 2: Vaccine Efficacy

Research on rhamnose-decorated liposomal vaccines revealed that incorporating this compound significantly increased cellular immunogenicity. This finding suggests that rhamnose-containing compounds can enhance vaccine effectiveness by improving antigen presentation .

The biological activity of this compound is notable, particularly its involvement in cell signaling and metabolism. It has been linked to various biological processes, including the modulation of immune responses and the biosynthesis of essential cell wall components in bacteria .

Wirkmechanismus

The mechanism of action of 2’-Deoxy-Thymidine-Beta-L-Rhamnose involves its interaction with specific enzymes and molecular targets. For example, it acts as a substrate for enzymes involved in the biosynthesis of rhamnose-containing polysaccharides. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thymidin-Diphosphat-L-Rhamnose: Ähnlich in der Struktur, unterscheidet sich aber in der Zuckerkomponente.

Uridin-Diphosphat-Rhamnose: Enthält Uridin anstelle von Thymidin.

Guanosin-Diphosphat-Rhamnose: Enthält Guanosin anstelle von Thymidin.

Einzigartigkeit

2'-Desoxy-Thymidin-Beta-L-Rhamnose ist aufgrund seiner spezifischen Kombination aus Thymidin und Rhamnose einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen in Forschung und Industrie wertvoll .

Biologische Aktivität

2'-Deoxy-thymidine-beta-L-rhamnose (dTDP-L-rhamnose) is a nucleotide sugar that plays a significant role in various biological processes, particularly in the biosynthesis of polysaccharides and the cell wall components of certain bacteria. This compound has garnered attention for its potential antiviral and anticancer activities, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

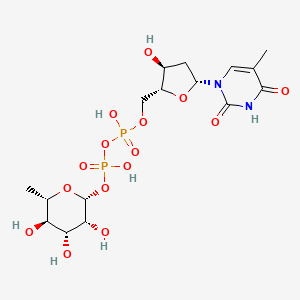

This compound is a glycosylated derivative of thymidine, characterized by the presence of a rhamnose sugar moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 2147-59-3

The compound's unique structure allows it to participate in various enzymatic reactions, particularly those involving glycosyltransferases.

Antiviral Properties

Research indicates that dTDP-L-rhamnose exhibits antiviral activity, particularly against viruses that rely on glycosylation for their infectivity. A study highlighted its role in inhibiting the replication of certain viruses by interfering with their glycoprotein synthesis, which is crucial for viral entry into host cells .

Anticancer Activity

dTDP-L-rhamnose has also shown promise in cancer research. It has been reported to inhibit the growth of cancer cells by disrupting cell wall biosynthesis in pathogenic bacteria, which can indirectly affect tumor growth through immune modulation . The compound's ability to target specific pathways involved in cancer cell proliferation makes it a candidate for further investigation.

The mechanism by which dTDP-L-rhamnose exerts its biological effects involves its incorporation into polysaccharides and glycoproteins. This incorporation can lead to:

- Disruption of Cell Wall Synthesis : In bacteria, rhamnose is an essential component of the cell wall. By inhibiting the enzymes responsible for its incorporation, dTDP-L-rhamnose can weaken bacterial defenses against host immune responses.

- Inhibition of Viral Replication : By affecting glycoprotein synthesis, dTDP-L-rhamnose can reduce the infectivity of certain viruses, thereby limiting their ability to replicate within host cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibits glycoprotein synthesis | |

| Anticancer | Disrupts bacterial cell wall synthesis | |

| Immune Modulation | Enhances immune response against tumors |

Case Study: Inhibition of Mycobacterial Growth

A significant study investigated the effects of dTDP-L-rhamnose on Mycobacterium tuberculosis. The study found that compounds targeting rhamnose biosynthesis could effectively inhibit the growth of this pathogen. The results indicated that dTDP-L-rhamnose could serve as a lead compound for developing new anti-tuberculosis drugs .

Eigenschaften

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSQFDVXNQFKBY-CGAXJHMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175752 | |

| Record name | Thymidine diphosphate rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxythymidine diphosphate-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2147-59-3 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2147-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine diphosphate rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002147593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-thymidine-beta-L-rhamnose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine diphosphate rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxythymidine diphosphate-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.